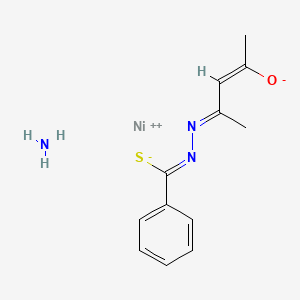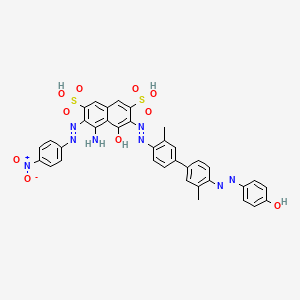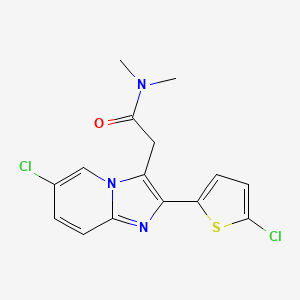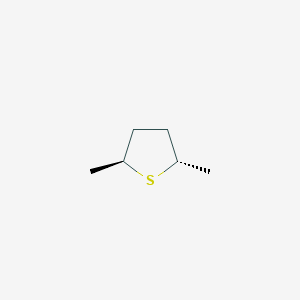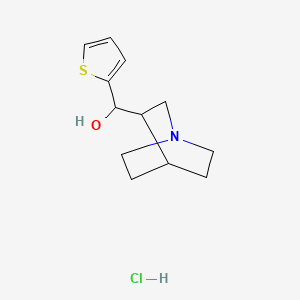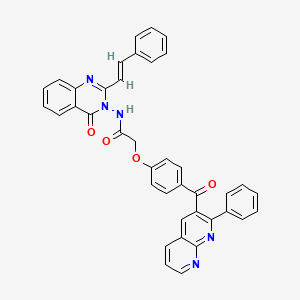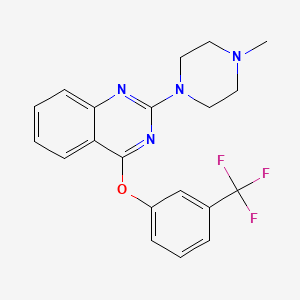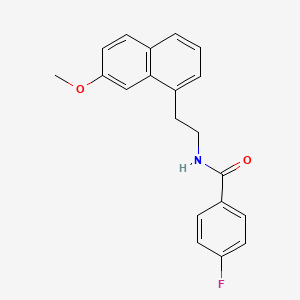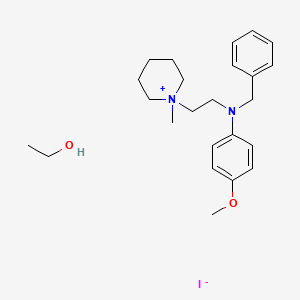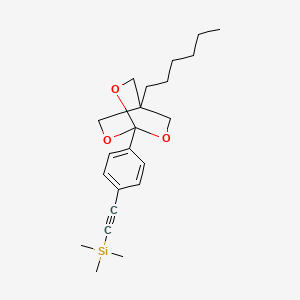
Urea, 1-cyanomethyl-3-(1-naphthyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyanomethyl-3-(1-Naphthyl)harnstoff: ist eine chemische Verbindung mit der Summenformel C13H11N3O . Sie ist bekannt für ihre einzigartige Struktur, die eine Naphthylgruppe umfasst, die über eine Cyanomethyllinkage an eine Harnstoffgruppe gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-Cyanomethyl-3-(1-Naphthyl)harnstoff beinhaltet typischerweise die Reaktion von 1-Naphthylamin mit Cyanessigsäure oder ihren Derivaten unter bestimmten Bedingungen. Eine gängige Methode umfasst die folgenden Schritte:
Reaktion von 1-Naphthylamin mit Cyanessigsäure: Diese Reaktion wird üblicherweise in Gegenwart eines Dehydratisierungsmittels wie Phosphorylchlorid (POCl3) durchgeführt, um die Bildung der Cyanomethylgruppe zu ermöglichen.
Bildung des Harnstoffderivats: Das Zwischenprodukt wird dann mit einem Isocyanat, wie beispielsweise Methylisocyanat, behandelt, um das endgültige Harnstoffderivat zu bilden.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Zusätzlich werden lösemittelfreie Verfahren und Ansätze der Grünen Chemie erforscht, um die Umweltbelastung zu minimieren .
Chemische Reaktionsanalyse
Arten von Reaktionen:
Oxidation: 1-Cyanomethyl-3-(1-Naphthyl)harnstoff kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2). Diese Reaktionen können zur Bildung von Naphthochinon-Derivaten führen.
Reduktion: Die Reduktion dieser Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) erzielt werden, was zur Bildung von Amin-Derivaten führt.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Cyanomethylgruppe durch andere Nukleophile wie Amine oder Thiole ersetzt werden kann.
Gängige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat (KMnO4), Wasserstoffperoxid (H2O2)
Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)
Substitution: Amine, Thiole
Hauptprodukte, die gebildet werden:
Oxidation: Naphthochinon-Derivate
Reduktion: Amin-Derivate
Substitution: Verschiedene substituierte Harnstoff-Derivate
Wissenschaftliche Forschungsanwendungen
Chemie: : 1-Cyanomethyl-3-(1-Naphthyl)harnstoff wird als Baustein bei der Synthese von heterozyklischen Verbindungen verwendet.
Biologie: : In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Enzyminhibitor untersucht. Ihre Fähigkeit, mit bestimmten Enzymen zu interagieren, macht sie zu einem wertvollen Werkzeug für das Verständnis von Enzymmechanismen und die Entwicklung neuer therapeutischer Mittel.
Medizin: : Die Verbindung hat sich in der medizinischen Chemie als potenzieller Medikamentenkandidat gezeigt. Ihre Derivate werden auf ihre Antikrebs-, Entzündungshemmenden und antimikrobiellen Eigenschaften untersucht.
Industrie: : Im Industriesektor wird 1-Cyanomethyl-3-(1-Naphthyl)harnstoff bei der Herstellung von Spezialchemikalien und fortschrittlichen Materialien verwendet. Seine Stabilität und Reaktivität machen ihn für verschiedene industrielle Anwendungen geeignet .
Wirkmechanismus
Der Wirkmechanismus von 1-Cyanomethyl-3-(1-Naphthyl)harnstoff beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit den aktiven Zentren von Enzymen eingehen, was zur Hemmung oder Modulation der Enzymaktivität führt. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Urea, 1-cyanomethyl-3-(1-naphthyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions can lead to the formation of naphthoquinone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Naphthoquinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted urea derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: : Urea, 1-cyanomethyl-3-(1-naphthyl)- is used as a building block in the synthesis of heterocyclic compounds
Biology: : In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: : The compound has shown promise in medicinal chemistry as a potential drug candidate. Its derivatives are being explored for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: : In the industrial sector, Urea, 1-cyanomethyl-3-(1-naphthyl)- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of Urea, 1-cyanomethyl-3-(1-naphthyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Phenyl-N’-1-Naphthylharnstoff: Ähnliche Struktur, aber mit einer Phenylgruppe anstelle einer Cyanomethylgruppe.
N-Cyanomethyl-N’-Phenylharnstoff: Ähnliche Struktur, aber mit einer Phenylgruppe anstelle einer Naphthylgruppe.
N-Cyanomethyl-N’-2-Naphthylharnstoff: Ähnliche Struktur, aber mit einer 2-Naphthylgruppe anstelle einer 1-Naphthylgruppe.
Einzigartigkeit: : 1-Cyanomethyl-3-(1-Naphthyl)harnstoff ist durch das Vorhandensein sowohl einer Cyanomethylgruppe als auch einer 1-Naphthylgruppe einzigartig. Diese Kombination verleiht ihr unterschiedliche chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, und ihr Potenzial als vielseitiger Baustein in der synthetischen Chemie unterstreichen ihre Einzigartigkeit .
Eigenschaften
CAS-Nummer |
102433-06-7 |
|---|---|
Molekularformel |
C13H11N3O |
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
1-(cyanomethyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C13H11N3O/c14-8-9-15-13(17)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,9H2,(H2,15,16,17) |
InChI-Schlüssel |
CXARBRPTZKQICA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzenesulfonyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12730340.png)

